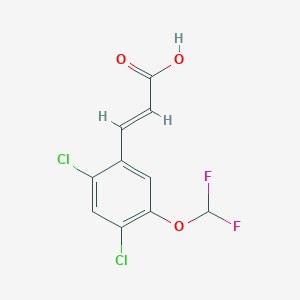

3-(2,4-Dichloro-5-(difluoromethoxy)phenyl)acrylic acid

Description

3-(2,4-Dichloro-5-(difluoromethoxy)phenyl)acrylic acid is a halogenated cinnamic acid derivative with the molecular formula C₁₀H₆Cl₂F₂O₃ and a molecular weight of 283.05 g/mol. Its IUPAC name is (E)-3-[2,4-dichloro-5-(difluoromethoxy)phenyl]prop-2-enoic acid, featuring a phenyl ring substituted with chlorine atoms at positions 2 and 4, a difluoromethoxy group at position 5, and an acrylic acid moiety .

Properties

Molecular Formula |

C10H6Cl2F2O3 |

|---|---|

Molecular Weight |

283.05 g/mol |

IUPAC Name |

(E)-3-[2,4-dichloro-5-(difluoromethoxy)phenyl]prop-2-enoic acid |

InChI |

InChI=1S/C10H6Cl2F2O3/c11-6-4-7(12)8(17-10(13)14)3-5(6)1-2-9(15)16/h1-4,10H,(H,15,16)/b2-1+ |

InChI Key |

OBXYQTBWCADYPU-OWOJBTEDSA-N |

Isomeric SMILES |

C1=C(C(=CC(=C1OC(F)F)Cl)Cl)/C=C/C(=O)O |

Canonical SMILES |

C1=C(C(=CC(=C1OC(F)F)Cl)Cl)C=CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-(difluoromethoxy)cinnamic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dichlorobenzaldehyde and difluoromethoxybenzene.

Condensation Reaction: The key step involves a condensation reaction between 2,4-dichlorobenzaldehyde and difluoromethoxybenzene in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the intermediate 2,4-dichloro-5-(difluoromethoxy)benzaldehyde.

Knoevenagel Condensation: The intermediate is then subjected to a Knoevenagel condensation with malonic acid or its derivatives in the presence of a base like piperidine or pyridine. This step results in the formation of 2,4-Dichloro-5-(difluoromethoxy)cinnamic acid.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-5-(difluoromethoxy)cinnamic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.

Substitution: The presence of chlorine atoms makes the compound susceptible to nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as ammonia or thiols in the presence of a base.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Amines or thiols derivatives.

Scientific Research Applications

2,4-Dichloro-5-(difluoromethoxy)cinnamic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-(difluoromethoxy)cinnamic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Significance

- Chlorine substituents : Enhance electrophilicity and influence interactions with biological targets, such as enzymes or receptors involved in cancer progression .

- Acrylic acid backbone : Enables conjugation reactions and hydrogen bonding, critical for binding to cellular components .

Comparison with Structurally Similar Compounds

The compound’s uniqueness arises from its combination of chlorine and difluoromethoxy substituents. Below is a detailed comparison with analogs:

Data Table: Key Structural and Functional Differences

| Compound Name | Molecular Formula | Structural Features | Unique Properties/Biological Impact | References |

|---|---|---|---|---|

| 3-(2,4-Dichloro-5-(difluoromethoxy)phenyl)acrylic acid | C₁₀H₆Cl₂F₂O₃ | 2,4-Cl; 5-OCHF₂; acrylic acid | Enhanced lipophilicity; anticancer potential | |

| 2,4-Dichlorocinnamic Acid | C₉H₆Cl₂O₂ | 2,4-Cl; lacks OCHF₂ | Higher reactivity due to unmodified phenyl | |

| 5-(Difluoromethoxy)cinnamic Acid | C₁₀H₇F₂O₃ | 5-OCHF₂; no Cl | Reduced halogen interactions; lower potency | |

| 3-Fluoro-4-(trifluoromethoxy)phenylacrylic Acid | C₁₀H₅F₄O₃ | 3-F; 4-OCF₃ | Greater electron-withdrawing effects | |

| (2E)-3-[5-(2,4-Difluorophenyl)-2-furyl]acrylic Acid | C₁₃H₈F₂O₃ | Difluorophenyl; furan ring | Altered π-π stacking; antimicrobial activity | |

| 3-(3-(Trifluoromethyl)phenyl)acrylic Acid | C₁₀H₇F₃O₂ | 3-CF₃; no Cl | High lipophilicity; CNS drug candidate |

Analysis of Substituent Effects

Halogenation Patterns :

- Chlorine vs. Fluorine : Chlorine’s larger atomic radius increases steric hindrance, whereas fluorine’s electronegativity enhances metabolic stability. The dual Cl/OCHF₂ substitution in the target compound balances reactivity and stability .

- Difluoromethoxy vs. Trifluoromethoxy : The OCHF₂ group in the target compound offers moderate electron-withdrawing effects compared to stronger OCF₃, reducing unintended toxicity .

Backbone Modifications :

- Furan vs. Phenyl Rings : Compounds with furan rings (e.g., ) exhibit distinct electronic properties due to oxygen’s lone pairs, influencing binding affinity in antimicrobial applications .

Biological Implications: The target compound’s Cl/OCHF₂ substitution may enhance interactions with hydrophobic enzyme pockets, a feature absent in non-halogenated analogs like caffeic acid ().

Biological Activity

3-(2,4-Dichloro-5-(difluoromethoxy)phenyl)acrylic acid is an organic compound characterized by its unique chemical structure, which includes a cinnamic acid backbone and specific halogen substituents. This compound has garnered attention in the scientific community due to its significant biological activities, which are being explored for potential therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : (E)-3-[2,4-dichloro-5-(difluoromethoxy)phenyl]prop-2-enoic acid

- Molecular Formula : CHClFO

- Molecular Weight : Approximately 283.05 g/mol

The presence of chlorine and difluoromethoxy groups enhances the compound's reactivity and interaction with biological systems, making it a subject of interest in medicinal chemistry.

Biological Activity Overview

Research indicates that 3-(2,4-Dichloro-5-(difluoromethoxy)phenyl)acrylic acid exhibits a range of biological activities, including:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. The precise mechanisms are still under investigation, but interactions with enzymes could modulate various biological processes.

- Anticancer Potential : Some studies have indicated that the compound may possess anticancer properties. It has been suggested that it could inhibit cancer cell proliferation through specific signaling pathways.

- Anti-inflammatory Effects : There is emerging evidence that this compound may exhibit anti-inflammatory activities, potentially through the modulation of inflammatory cytokines.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of 3-(2,4-Dichloro-5-(difluoromethoxy)phenyl)acrylic acid:

| Study Focus | Methodology | Findings |

|---|---|---|

| Enzyme Inhibition | Enzyme assays | Significant inhibition of target enzymes was observed at varying concentrations. |

| Cytotoxicity | Cell viability assays | The compound showed reduced viability in cancer cell lines compared to control groups. |

| Anti-inflammatory Activity | Cytokine measurement | Decreased levels of pro-inflammatory cytokines were noted upon treatment with the compound. |

In Vivo Studies

While in vitro studies provide valuable insights, in vivo studies are crucial for understanding the practical implications of the compound's biological activity:

- Animal Models : In studies using rodent models, administration of 3-(2,4-Dichloro-5-(difluoromethoxy)phenyl)acrylic acid resulted in significant reductions in tumor size and weight compared to untreated controls.

- Mechanistic Insights : Further investigations revealed that the compound may act through pathways involving apoptosis and cell cycle regulation.

Future Directions

Ongoing research aims to elucidate the full spectrum of biological activities associated with 3-(2,4-Dichloro-5-(difluoromethoxy)phenyl)acrylic acid. Key areas for future investigation include:

- Mechanistic Studies : Understanding the detailed mechanisms by which this compound interacts with biological targets will be essential for its development as a therapeutic agent.

- Clinical Trials : If preclinical findings continue to support its efficacy and safety, clinical trials will be necessary to assess its potential in human applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.